N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide
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Overview
Description
N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzyl group, a cyano group, a furan ring, and an oxazole ring
Scientific Research Applications
N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan derivative.
Addition of the Benzyl Group: The benzyl group can be added through a benzylation reaction using benzyl chloride and a suitable base.
Incorporation of the Cyano Group: The cyano group can be introduced through a cyanation reaction using a cyanide source such as sodium cyanide.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The cyano group and the oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring may also play a role in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(4-cyano-5-{[(thiophen-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
N-benzyl-4-(4-cyano-5-{[(pyridin-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide is unique due to the presence of the furan ring, which can impart specific electronic and steric properties that influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(furan-2-ylmethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-27(16-17-6-3-2-4-7-17)32(28,29)20-11-9-18(10-12-20)22-26-21(14-24)23(31-22)25-15-19-8-5-13-30-19/h2-13,25H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQABHXIVRFZNTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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